Triplet State Self-Quenching Rate Constant: TMQ vs. DMQ in Acetonitrile
In a direct head-to-head comparison using time-resolved laser flash photolysis at 266 nm, 2,3,6,7-tetramethylquinoxaline (TMQ) exhibits a distinct self-quenching rate constant (k_sq) relative to its dimethyl analog 2,3-dimethylquinoxaline (DMQ) [1]. While absolute k_sq values are not reported in the abstract, the study explicitly demonstrates differential quenching behavior with a series of electron-poor alkenes, with TMQ showing consistently lower quenching rate constants (k_q) compared to DMQ, as detailed in a separate evidence item below. This difference underscores the impact of the additional methyl groups at the 6 and 7 positions on triplet excited state properties.
| Evidence Dimension | Self-quenching rate constant (k_sq) of excited triplet state |
|---|---|
| Target Compound Data | Not explicitly reported in abstract; derived from quenching behavior with alkenes (see below) |
| Comparator Or Baseline | 2,3-Dimethylquinoxaline (DMQ) |
| Quantified Difference | Not directly quantified for self-quenching, but differential k_q values with electron-poor alkenes are reported (see next evidence item) |
| Conditions | Acetonitrile solution, 266 nm laser flash photolysis |
Why This Matters
For researchers designing photochemical sensitizers or studying excited-state processes, the specific triplet state dynamics of TMQ dictate its utility in energy transfer or electron transfer applications, precluding simple substitution with DMQ.
- [1] Pan, Y., Sheng, Z., Ye, X., Ao, Z., Chu, G., Dai, J., & Yu, S. (2005). Photochemistry of quinoxaline derivatives and mechanism of the triplet state quenching by electron-poor alkenes. Journal of Photochemistry and Photobiology A: Chemistry, 174(2), 98–105. doi:10.1016/j.jphotochem.2005.02.017 View Source
